2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol
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Overview
Description
Synthesis Analysis
The synthesis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol and similar compounds often involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . For instance, a complementary approach starting from 2-aroylaminomalonodiamides, which underwent condensation with ethyl formate in the presence of sodium ethoxide to form N-(4-hydroxypyrimidin-5-yl)benzamides, transformed in the next step to 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines by boiling with phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .Chemical Reactions Analysis
Oxazolo[5,4-d]pyrimidines have been reported to possess a variety of biological activities including kinase inhibition . The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .properties
IUPAC Name |
2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFEYWUNDYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol |
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